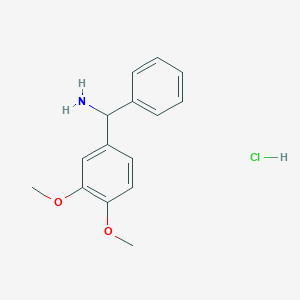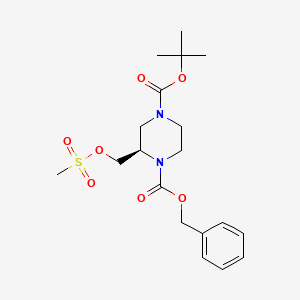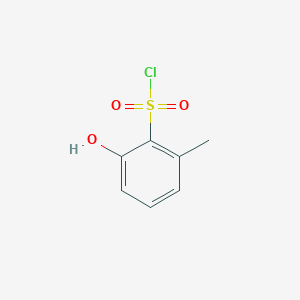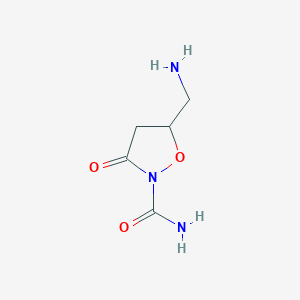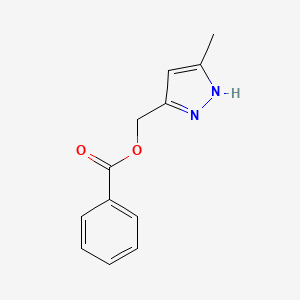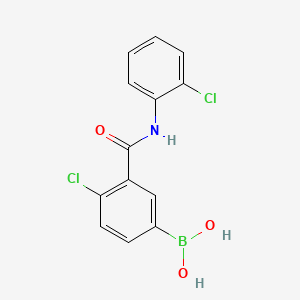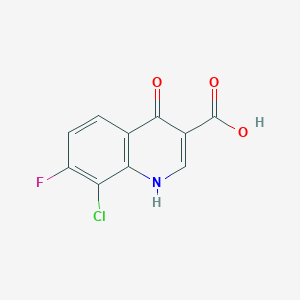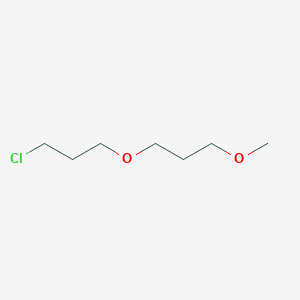
1-Chloro-3-(3-methoxypropoxy)propane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-3-(3-methoxypropoxy)propane is an organic compound with the molecular formula C7H15ClO2. It is a chlorinated ether, which means it contains both chlorine and ether functional groups. This compound is used in various chemical reactions and has applications in different scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
1-Chloro-3-(3-methoxypropoxy)propane can be synthesized through the reaction of 1,3-dichloropropane with sodium methoxide in the presence of a phase-transfer catalyst. The reaction typically occurs in an inert solvent, such as toluene, at elevated temperatures. The product is then purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反応の分析
Types of Reactions
1-Chloro-3-(3-methoxypropoxy)propane undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents like water or ethanol at room temperature.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether are common reducing agents.
Major Products
Nucleophilic substitution: Products include 3-(3-methoxypropoxy)propanol, 3-(3-methoxypropoxy)propylamine, and 3-(3-methoxypropoxy)propylthiol.
Oxidation: Products include 3-(3-methoxypropoxy)propionaldehyde and 3-(3-methoxypropoxy)propionic acid.
Reduction: Products include 3-(3-methoxypropoxy)propanol and propane.
科学的研究の応用
1-Chloro-3-(3-methoxypropoxy)propane has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It is investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: The compound is used in the production of specialty chemicals, such as surfactants and polymers
作用機序
The mechanism of action of 1-Chloro-3-(3-methoxypropoxy)propane involves its interaction with nucleophiles, leading to the formation of various substitution products. The chlorine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom to which it is attached. This results in the formation of new carbon-nucleophile bonds and the release of chloride ions.
類似化合物との比較
Similar Compounds
1-Chloro-3-methoxypropane: Similar in structure but lacks the additional propoxy group.
3-Chloropropyl methyl ether: Similar in structure but has a methyl group instead of a propoxy group.
1-Chloro-2-(2-methoxyethoxy)ethane: Similar in structure but has an ethoxy group instead of a propoxy group
Uniqueness
1-Chloro-3-(3-methoxypropoxy)propane is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its structure provides versatility in synthetic applications, making it a valuable compound in various fields of research and industry.
特性
分子式 |
C7H15ClO2 |
|---|---|
分子量 |
166.64 g/mol |
IUPAC名 |
1-(3-chloropropoxy)-3-methoxypropane |
InChI |
InChI=1S/C7H15ClO2/c1-9-5-3-7-10-6-2-4-8/h2-7H2,1H3 |
InChIキー |
ABKQBIVAKCQNKG-UHFFFAOYSA-N |
正規SMILES |
COCCCOCCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Difluoromethyl)-5-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12861464.png)
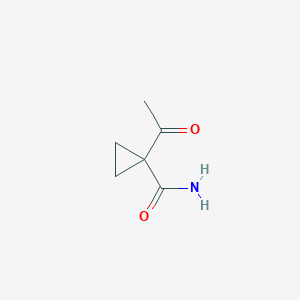
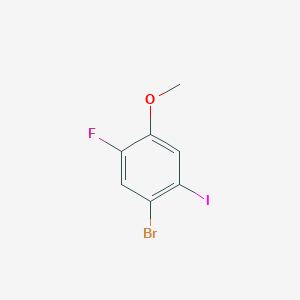
![2-(Chloromethyl)-7-methoxybenzo[d]oxazole](/img/structure/B12861499.png)
![7,7-dimethyl-6,7-dihydrobenzo[d]isoxazol-5(4H)-one](/img/structure/B12861504.png)
